Methyl 5-[(benzylamino)methyl]furan-2-carboxylate
CAS No.:
Cat. No.: VC18642279
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO3 |
|---|---|
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | methyl 5-[(benzylamino)methyl]furan-2-carboxylate |
| Standard InChI | InChI=1S/C14H15NO3/c1-17-14(16)13-8-7-12(18-13)10-15-9-11-5-3-2-4-6-11/h2-8,15H,9-10H2,1H3 |
| Standard InChI Key | QCWSAJHSVALIIF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(O1)CNCC2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s core structure consists of a furan ring—a five-membered aromatic heterocycle with one oxygen atom—substituted at the 2-position with a methyl ester (-COOCH₃) and at the 5-position with a benzylamino-methyl (-CH₂NHCH₂C₆H₅) group. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.27 g/mol |
| Hydrochloride Salt Formula | C₁₄H₁₆ClNO₃ |
| Hydrochloride Salt Weight | 281.73 g/mol |
| CAS Number (Free Base) | 1177362-09-2 |
The hydrochloride salt form enhances solubility in polar solvents, making it preferable for pharmaceutical formulations. Computational studies suggest moderate lipophilicity (LogP ≈ 1.86), balanced by hydrogen-bonding capacity from the amine and ester groups .
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves a reductive amination strategy:
-
Starting Material: Methyl 5-formylfuran-2-carboxylate (C₇H₆O₄).
-
Reagent: Benzylamine (C₆H₅CH₂NH₂).
-
Conditions:
-
Solvent: Methanol or ethanol.
-
Catalyst: Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.
-
Temperature: Reflux (60–80°C).
-
Reaction Time: 12–24 hours.
-
The general reaction is:
Yield: 60–75% after purification via silica gel chromatography.
Industrial-Scale Production
Industrial protocols emphasize batch processing with continuous flow systems to improve yield (≥85%). Key parameters include:
| Parameter | Optimization Range |
|---|---|
| Benzylamine Equiv. | 1.2–1.5 |
| Solvent Volume | 5–10 mL/g substrate |
| Catalyst Loading | 0.5–1.0 mol% |
Post-synthesis, the hydrochloride salt is generated via HCl gas treatment in diethyl ether.
Physicochemical Properties
Limited experimental data exist for the free base, but analogous furan derivatives provide insights:
The benzyl group increases steric bulk and aromatic π-π interactions compared to simpler alkyl derivatives.
Applications in Medicinal Chemistry
Biological Activity
-
Antimicrobial Potential: Structural analogs exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL).
-
Neuropharmacology: Benzylamino derivatives modulate serotonin reuptake (in vitro IC₅₀ = 1.2 µM), suggesting anxiolytic applications.
-
Anticancer Screening: Preliminary assays show 40% inhibition of HeLa cell proliferation at 50 µM.
Drug Intermediate Utility
The compound serves as a precursor for:
-
Prodrugs: Ester hydrolysis yields 5-[(benzylamino)methyl]furan-2-carboxylic acid, a carboxylate with enhanced bioavailability .
-
Heterocyclic Hybrids: Coupling with pyrazine or benzofuran moieties generates multitarget inhibitors .
Comparative Analysis with Related Compounds
The benzylamino derivative’s aromaticity enhances binding to hydrophobic enzyme pockets, as evidenced by molecular docking studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume